molecular formula C3H7I B3044169 2-Iodopropane-1,1,1,3,3,3-d6 CAS No. 39091-64-0

2-Iodopropane-1,1,1,3,3,3-d6

Cat. No.: B3044169
CAS No.: 39091-64-0
M. Wt: 176.03 g/mol
InChI Key: FMKOJHQHASLBPH-WFGJKAKNSA-N
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Description

2-Iodopropane-1,1,1,3,3,3-d6: is a deuterated derivative of 2-iodopropane, where all six hydrogen atoms in the methyl groups are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodopropane-1,1,1,3,3,3-d6 can be synthesized through the iodination of deuterated isopropanol. The typical reaction involves the use of iodine and red phosphorus as reagents. The reaction proceeds as follows:

  • Deuterated isopropanol ((CD3)2CHOH) is treated with iodine (I2) and red phosphorus (P) under reflux conditions.
  • The reaction mixture is then distilled to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale iodination of deuterated isopropanol using iodine and red phosphorus.
  • The reaction is carried out in industrial reactors with controlled temperature and pressure conditions to ensure high yield and purity.
  • The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Iodopropane-1,1,1,3,3,3-d6 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols.

    Elimination Reactions: Common reagents include strong bases like potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt). The reactions are usually carried out under heated conditions.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products can include deuterated alcohols, nitriles, and amines.

    Elimination Reactions: The major product is deuterated propene.

Scientific Research Applications

2-Iodopropane-1,1,1,3,3,3-d6 is used in various scientific research applications, including:

    Analytical Chemistry: It is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

    Synthetic Chemistry: It serves as a precursor in the synthesis of other deuterated compounds.

    Biological Studies: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Pharmaceutical Research: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-iodopropane-1,1,1,3,3,3-d6 in chemical reactions involves the cleavage of the carbon-iodine bond, which is facilitated by the presence of deuterium atoms. The deuterium atoms provide isotopic labeling, allowing for the tracking of reaction pathways and intermediates. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    2-Iodopropane: The non-deuterated version of the compound.

    1-Iodopropane: An isomer with the iodine atom on the terminal carbon.

    2-Bromopropane: A similar compound with a bromine atom instead of iodine.

Comparison:

    Isotopic Labeling: 2-Iodopropane-1,1,1,3,3,3-d6 is unique due to its deuterium labeling, which makes it valuable for NMR studies and metabolic tracing.

    Reactivity: The presence of deuterium can slightly alter the reactivity and physical properties compared to non-deuterated analogs.

    Applications: While 2-iodopropane and 2-bromopropane are used in similar synthetic applications, the deuterated version is specifically used in research requiring isotopic labeling.

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOJHQHASLBPH-WFGJKAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305074
Record name Propane-1,1,1,3,3,3-d6, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39091-64-0
Record name Propane-1,1,1,3,3,3-d6, 2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39091-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane-1,1,1,3,3,3-d6, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodopropane-1,1,1,3,3,3-d6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodopropane-1,1,1,3,3,3-d6
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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